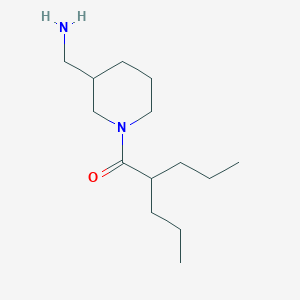

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one

Description

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds

Properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-3-6-13(7-4-2)14(17)16-9-5-8-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFXOPQLJVGLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via Mannich reaction, where formaldehyde and a secondary amine react with a ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as palladium or nickel can enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert ketones to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium or nickel catalysts.

Substitution: Alkyl halides, nucleophiles, base catalysts.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simpler structure with similar pharmacological properties.

Pyrrolidine: Another heterocyclic amine with different biological activities.

Piperazine: A related compound with applications in medicinal chemistry.

Uniqueness

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group and propylpentanone moiety contribute to its versatility in synthetic and medicinal applications .

Biological Activity

Overview

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is a synthetic compound classified as a piperidine derivative. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with various enzymes and cellular pathways. This article delves into its biochemical properties, molecular mechanisms, and potential therapeutic applications.

Interaction with Biomolecules

This compound significantly interacts with several key biomolecules, particularly serine/threonine-protein kinase Chk1, which is crucial for cell cycle regulation. Additionally, it influences the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation.

Table 1: Key Interactions of this compound

| Target Molecule | Interaction Type | Biological Implication |

|---|---|---|

| Chk1 | Inhibition | Regulates cell cycle progression |

| MAPK/ERK Pathway | Modulation | Influences cell proliferation and survival |

| Various Kinases | Inhibition | Affects downstream signaling pathways |

The mechanism of action of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. For instance, its inhibitory effect on kinases alters downstream signaling pathways involved in various cellular processes .

Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to active sites of target proteins, demonstrating favorable pharmacokinetic properties. The analysis shows that it adheres to Lipinski's Rule of Five, indicating good oral bioavailability and suitable drug-like characteristics .

Cellular Effects

In cellular assays, this compound has shown effects on gene expression and cellular metabolism. Its modulation of critical signaling pathways suggests potential applications in treating diseases characterized by dysregulated cell growth and inflammation.

Case Studies and Research Findings

Recent studies have explored the compound's potential as an anticancer agent. For example, a study utilizing molecular docking identified it as a promising inhibitor of cancer-related kinases, demonstrating significant binding affinity and stability in the protein-ligand complex .

Table 2: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of cancer-related kinases | Potential therapeutic use in oncology |

| Cellular Signaling | Modulation of MAPK/ERK pathway | Impacts on cell proliferation |

| Pharmacokinetics | Favorable ADMET profile | Good oral bioavailability |

Applications in Medicinal Chemistry

The compound is being investigated for its role as a building block in the synthesis of pharmaceuticals targeting central nervous system disorders and other conditions. Its unique structural features allow for modifications that could enhance its biological activity and selectivity towards specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.